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molecular formula C17H28O2 B8551324 11-Phenoxy-1-undecanol CAS No. 19097-15-5

11-Phenoxy-1-undecanol

Cat. No. B8551324
M. Wt: 264.4 g/mol
InChI Key: PVPXWOAAXYWGNN-UHFFFAOYSA-N
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Patent
US04182776

Procedure details

To 100 ml of 1M diborane in tetrahydrofuran under nitrogen chilled in an ice bath is added dropwise 13.92 g of 11-phenoxyundecanoic acid in 50 ml of tetrahydrofuran over 30 minutes. The solution is allowed to stand at room temperature for 19 hours and is poured onto ice. After standing, the mixture is filtered and the solid washed with water to give white crystals, mp 56°-58° C. A sample on recrystallization from ethanol gives white crystals, mp 56.5°-57.5° C.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
13.92 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
B#B.[O:3]([CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][C:20](O)=[O:21])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1>O1CCCC1>[O:3]([CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][OH:21])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
B#B
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
13.92 g
Type
reactant
Smiles
O(C1=CC=CC=C1)CCCCCCCCCCC(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is poured onto ice
FILTRATION
Type
FILTRATION
Details
the mixture is filtered
WASH
Type
WASH
Details
the solid washed with water
CUSTOM
Type
CUSTOM
Details
to give white crystals, mp 56°-58° C
CUSTOM
Type
CUSTOM
Details
A sample on recrystallization from ethanol
CUSTOM
Type
CUSTOM
Details
gives white crystals, mp 56.5°-57.5° C.

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
Smiles
O(C1=CC=CC=C1)CCCCCCCCCCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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